4-(3,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one, with the CAS number 380346-39-4, is a complex organic compound notable for its unique molecular structure and potential applications in various scientific fields. This compound belongs to a class of heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms within its ring structure.
The synthesis of 4-(3,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step synthetic pathways that incorporate various organic reactions such as cyclization and functional group modifications.
While specific synthetic routes are not detailed in the available literature, compounds of similar structure often utilize methods like:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-(3,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one features a tricyclic framework with multiple functional groups including a dimethylphenyl group and a sulfanyl moiety.
The compound's structural representation can be derived from its SMILES notation: Cc1cc(C)cc(c1)n1c(S)nc2c(c1=O)c1CCCCc1s2
. This notation captures the arrangement of atoms and their connectivity within the molecule .
The reactivity of this compound can be explored through various chemical reactions typical for compounds containing sulfur and nitrogen functionalities. Potential reactions include:
Understanding these reactions requires knowledge of reaction mechanisms involving heterocycles, which can significantly influence the compound's reactivity profile.
The mechanism of action for compounds like 4-(3,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is often linked to their interactions with biological targets such as enzymes or receptors.
While specific data on its biological activity is limited in available literature, compounds with similar structures have been investigated for potential roles in medicinal chemistry, particularly in cancer therapy and as enzyme inhibitors.
The physical properties of this compound include:
Chemical properties may involve:
The unique structural features of 4-(3,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one suggest potential applications in:
Research into this compound may yield insights into new therapeutic agents or materials with advanced functionalities.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: